molecular formula C17H24N2O5 B1400138 1-(Tert-butoxycarbonyl)-4-(4-methoxyphenyl)piperazine-2-carboxylic acid CAS No. 1361111-48-9

1-(Tert-butoxycarbonyl)-4-(4-methoxyphenyl)piperazine-2-carboxylic acid

Cat. No. B1400138
M. Wt: 336.4 g/mol
InChI Key: PBHVVKGRIQONMR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with other compounds and the products formed.



Physical And Chemical Properties Analysis

This involves the study of the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthesis and Characterization

  • A compound related to 1-(Tert-butoxycarbonyl)-4-(4-methoxyphenyl)piperazine-2-carboxylic acid was synthesized and characterized using spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis. It exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

  • The crystal structure of similar piperazine derivatives has been analyzed through X-ray diffraction studies. These studies are essential in understanding the physical and chemical properties of the compounds (Mamat et al., 2012).

Medicinal Chemistry

  • Piperazine derivatives have been synthesized and evaluated for various biological activities, including antimicrobial and anti-inflammatory properties. This demonstrates the potential medicinal applications of these compounds (Mermer et al., 2018).

Novel Synthesis Methods

  • Innovative methods for synthesizing piperazine derivatives have been developed. These methods are crucial for producing these compounds efficiently and in an environmentally friendly manner (Nikulnikov et al., 2010).

Bioactive Molecule Labeling

  • A mixed ligand concept has been applied to the synthesis of bioactive molecules containing piperazine structures, demonstrating the versatility of these compounds in labeling and tracking biological processes (Mundwiler et al., 2004).

Chemical Engineering and Design

  • Piperazine derivatives are used in organic crystal engineering, showcasing their utility in designing materials with specific properties for industrial applications (Wells et al., 2012).

Safety And Hazards

This would involve a study of the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.


Future Directions

This would involve a discussion on the potential applications of the compound, ongoing research, and what future studies could focus on.


Please consult a relevant expert or refer to specific scientific literature for detailed information.


properties

IUPAC Name

4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-10-9-18(11-14(19)15(20)21)12-5-7-13(23-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHVVKGRIQONMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-(4-methoxyphenyl)piperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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